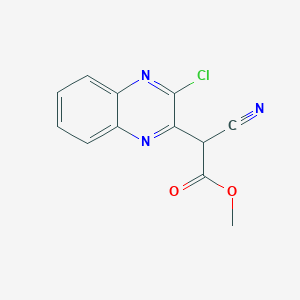

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDTUUXGELOIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585336 | |

| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-23-5 | |

| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

This guide provides an in-depth analysis of the spectroscopic profile of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, a compound of interest within medicinal chemistry and materials science. The quinoxaline core is a privileged scaffold in drug discovery, known for a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The functionalization at the 2 and 3-positions, as in the title compound, allows for fine-tuning of its chemical and pharmacological properties.[2][4]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this molecule. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Section 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft ionization" technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[5]

Predicted Mass Spectrometry Data

Due to the absence of publicly available experimental mass spectra for this specific compound, the following data is based on high-resolution mass spectrometry predictions. These predictions are crucial for identifying the correct ions during analysis. The calculations account for the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

| Adduct/Ion | Formula | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) |

| [M+H]⁺ | [C₁₂H₉ClN₃O₂]⁺ | 262.0378 | 264.0348 |

| [M+Na]⁺ | [C₁₂H₈ClN₃NaO₂]⁺ | 284.0197 | 286.0168 |

| [M-H]⁻ | [C₁₂H₇ClN₃O₂]⁻ | 260.0232 | 262.0203 |

| [M]⁺˙ (Molecular Ion) | [C₁₂H₈ClN₃O₂]⁺˙ | 261.0299 | 263.0270 |

Data is programmatically predicted and should be confirmed experimentally.

Expertise & Experience Insight: The choice of ESI in either positive or negative ion mode depends on the compound's ability to accept or lose a proton. For this molecule, the nitrogen atoms in the quinoxaline ring are readily protonated, making positive ion mode ([M+H]⁺) a reliable choice.[6][7] The observation of sodium adducts ([M+Na]⁺) is common and arises from trace amounts of sodium salts in the solvent or on glassware.

Fragmentation Pathways

While ESI is a soft ionization technique, in-source fragmentation can be induced to gain structural information.[8] Common fragmentation patterns for related heterocyclic systems involve the loss of small, stable molecules or radicals.[9][10][11][12] For Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, expected fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire ester functionality.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a standard procedure for obtaining a high-resolution mass spectrum.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ion source to ESI in positive ion mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable spray and maximize the signal of the ion of interest.[6][13]

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Ensure the isotopic pattern for chlorine is resolved.

-

-

Data Analysis:

-

Identify the [M+H]⁺ and/or [M+Na]⁺ peaks.

-

Confirm the observed m/z values match the predicted values within a narrow mass tolerance (e.g., < 5 ppm).

-

Analyze the isotopic distribution to confirm the presence of one chlorine atom.

-

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis.

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate based on known functional group frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (methoxy & methine) | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Aromatic C=N & C=C | Stretch | 1620 - 1450 | Medium |

| Ester C-O | Stretch | 1250 - 1100 | Strong |

| C-Cl | Stretch | 800 - 600 | Strong |

Expertise & Experience Insight: The nitrile (C≡N) and carbonyl (C=O) stretches are particularly diagnostic for this molecule. Their positions can be influenced by conjugation and the electronic effects of adjacent substituents. The presence of a strong, sharp peak around 2250 cm⁻¹ is a key indicator of the cyano group.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is a modern, convenient technique that requires minimal sample preparation.[15][16][17][18][19]

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.[18]

-

Collect a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.

-

-

Sample Application:

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Retract the press arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

-

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of an organic molecule.[20]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on chemical shifts. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (Quinoxaline) | 8.1 - 8.3 | d or dd | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing nature of the ring. |

| H-b (Quinoxaline) | 7.8 - 8.0 | t or td | 1H | Aromatic proton on the quinoxaline ring. |

| H-c (Quinoxaline) | 7.8 - 8.0 | t or td | 1H | Aromatic proton on the quinoxaline ring. |

| H-d (Quinoxaline) | 8.1 - 8.3 | d or dd | 1H | Deshielded by the adjacent nitrogen. |

| H-e (Methine) | ~5.0 | s | 1H | Alpha to both a cyano and an ester group, and attached to an aromatic ring, leading to significant deshielding.[21] |

| H-f (Methoxy) | ~3.9 | s | 3H | Typical chemical shift for methyl ester protons.[22] |

Note: The quinoxaline protons (a-d) will exhibit complex splitting patterns (doublets, triplets, or combinations thereof) depending on the coupling constants between them.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum highlights the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 165 - 170 | Typical range for an ester carbonyl carbon. |

| Quaternary (C-Cl) | 145 - 155 | Aromatic carbon attached to chlorine and nitrogen. |

| Quaternary (C-CH) | 140 - 150 | Aromatic carbon attached to the cyanoacetate group and nitrogen. |

| Aromatic C-H | 125 - 135 | Range for protonated aromatic carbons in the quinoxaline ring. |

| Quaternary (Aromatic) | 138 - 145 | Bridgehead carbons of the quinoxaline system. |

| C≡N (Nitrile) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

| CH (Methine) | 55 - 65 | Alpha to electron-withdrawing groups. |

| OCH₃ (Methoxy) | 52 - 56 | Typical range for a methyl ester carbon. |

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR spectra is as follows.[23][24]

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent provides the field-frequency lock for the spectrometer.[24]

-

If the solvent does not contain an internal standard, add a small amount of TMS.

-

Transfer the solution to a clean, high-quality NMR tube using a pipette. Ensure no solid particles are transferred.[23]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.[25]

-

Load a standard set of acquisition parameters.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Workflow for NMR Analysis

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. article.sapub.org [article.sapub.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. agilent.com [agilent.com]

- 17. youtube.com [youtube.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. jascoinc.com [jascoinc.com]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. rsc.org [rsc.org]

- 22. Methyl cyanoacetate(105-34-0) 1H NMR [m.chemicalbook.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. chem.libretexts.org [chem.libretexts.org]

Unraveling the Ambiguity of CAS Number 10176-23-5: A Case of Mistaken Identity

Initial inquiries into the identity of CAS number 10176-23-5 present a conflicting picture. Several commercial chemical suppliers associate this number with two distinct, yet structurally related, compounds:

-

3-Chloro-α-cyano-2-quinolineacetic acid methyl ester

-

Methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

The key difference between these two structures lies in their core heterocyclic ring system: one is a quinoline and the other is a quinoxaline . This seemingly minor difference results in distinct chemical properties and, potentially, vastly different biological activities. The interchangeable attribution of a single CAS number to two different molecules is a significant red flag, suggesting a cataloging error at some point in the data management chain of these suppliers.

Further investigation into authoritative chemical databases underscores the ambiguity surrounding this CAS number. Searches for "10176-23-5" in globally recognized and curated databases such as PubChem , the NIST Chemistry WebBook , and the European Chemicals Agency (ECHA) yield no results. The absence of this CAS number in these critical resources, which serve as the gold standard for chemical identification, is a strong indicator that it is not a valid, publicly registered identifier.

The Chemical Abstracts Service, a division of the American Chemical Society, is the sole authority for assigning CAS numbers. The lack of a corresponding entry in their official registry, or its public-facing derivatives, for 10176-23-5 suggests that the number may have been erroneously generated, retired, or is part of a proprietary dataset not available in the public domain.

For professionals in the fields of research and drug development, this case highlights the critical importance of verifying chemical identifiers through multiple, authoritative sources. Relying solely on information from a single commercial supplier can lead to significant errors in experimental design, data interpretation, and ultimately, scientific integrity.

Given the lack of a definitive and verifiable chemical identity for CAS number 10176-23-5, it is impossible to provide an in-depth technical guide on its properties, literature, or applications. Any attempt to do so would be speculative and could propagate misinformation.

Recommendations for Researchers:

-

Cross-Verification: Always verify CAS numbers against multiple, authoritative databases such as PubChem, SciFinder (if available), and other national or international chemical inventories.

-

Structure Confirmation: When procuring a chemical, especially one with a questionable identifier, it is advisable to confirm its structure through independent analytical methods such as NMR, mass spectrometry, or elemental analysis.

-

Direct Inquiry: If a discrepancy is found, contacting the supplier directly to request clarification and supporting documentation for their listed CAS number is a prudent step.

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinoxaline Derivatives

Executive Summary

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as prime candidates for novel therapeutic agent development.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of new quinoxaline derivatives. Moving beyond simple protocol recitation, this document elucidates the causal relationships behind experimental design, integrates self-validating methodologies, and is grounded in authoritative scientific literature. We will explore the core screening cascades for anticancer, antimicrobial, and antiviral activities, complete with detailed step-by-step protocols, data interpretation guides, and insights into structure-activity relationships (SAR) that are crucial for advancing from a preliminary hit to a viable drug candidate.

Part 1: The Quinoxaline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The quinoxaline nucleus is a versatile pharmacophore due to its unique electronic properties and its ability to form various non-covalent interactions with biological targets.[2] This structural motif is found in a range of clinically relevant agents and natural products, such as the antibiotics echinomycin and levomycin.[3] The therapeutic potential of quinoxaline derivatives is exceptionally broad, with established efficacy as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial agents.[1][4][5]

The rationale for screening novel quinoxaline derivatives is twofold. First, the core scaffold is synthetically accessible, typically via the condensation of an o-phenylenediamine with an α-dicarbonyl compound, allowing for the creation of diverse chemical libraries with varied substitution patterns.[6][7] Second, the extensive history of potent biological activity provides a strong foundation for discovering next-generation therapeutics with improved potency, selectivity, and reduced toxicity.[8]

Part 2: A Framework for High-Integrity Biological Screening

A successful screening campaign is a systematic, multi-stage process designed to identify and characterize promising compounds from a larger library. The journey from a novel molecule to a potential drug lead follows a logical progression from broad, high-throughput primary screens to more complex, target-specific secondary and mechanistic assays.

The Screening Cascade: A Logical Workflow

The overall workflow is designed to efficiently funnel a large number of compounds down to a few highly promising candidates. This process minimizes resource expenditure by using simpler, faster assays upfront and reserving more complex, information-rich assays for a smaller number of "hit" compounds.

Caption: General workflow for biological activity screening.

Part 3: Anticancer Activity Screening

Quinoxaline derivatives have emerged as potent anticancer agents by targeting key nodes in cancer cell signaling, proliferation, and survival.[7] Many act as competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and others in the PI3K/AKT/mTOR pathway, which are crucial for tumor growth and angiogenesis.[7][9]

Workflow for Anticancer Screening

The screening process begins with a broad cytotoxicity screen, followed by assays to determine the mode of cell death (e.g., apoptosis) and to identify specific molecular targets.

Caption: Workflow for anticancer activity screening.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells. While robust, it's important to note that MTT itself can be cytotoxic, making this an endpoint assay.[10]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the novel quinoxaline derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Representative Quinoxalines

The following table summarizes the cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, demonstrating the potential of this scaffold.

| Compound ID | R Group (Ring A) | X Group (Ring B) | HCT116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| VIIIc | CH₃ | 4-Cl (Urea) | 2.5 | 22.0 | 9.0 | [7] |

| XVa | Cl | H (Amide) | 4.4 | 10.0 | 5.3 | [7] |

| VIId | CH₃ | CH₃ (Amide) | 7.8 | 25.7 | 60.3 | [7] |

| VIIIe | CH₃ | 3-OCH₃ (Urea) | 8.4 | 21.4 | 24.5 | [7] |

| IXb | CH₃ | NO₂ (Sulfonamide) | 12.0 | 24.5 | 10.2 | [7] |

| Doxorubicin | - | - | 0.62 | 1.2 | 0.9 | [7] |

Data extracted from Shahin et al. (2018). This demonstrates the structure-activity relationships where substitutions on the quinoxaline core significantly impact potency.[7]

Part 4: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinoxaline derivatives have shown significant promise in this area.[11][12] The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[13][14]

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (Broth Microdilution)

Principle: This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[15] It is a quantitative assay that is more precise than diffusion-based methods.

Methodology:

-

Compound Preparation: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.[14]

Data Presentation: Antimicrobial Activity of Representative Quinoxalines

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 5j | Rhizoctonia solani (Fungus) | 8.54 (EC50) | [12] |

| 5k | Acidovorax citrulli (Bacteria) | Good Activity | [12] |

| 5t | Rhizoctonia solani (Fungus) | 12.01 (EC50) | [12] |

| Azoxystrobin | Rhizoctonia solani (Fungus) | 26.17 (EC50) | [12] |

This table highlights the potent antifungal activity of certain quinoxaline derivatives, even surpassing commercial standards.[12]

Part 5: Antiviral Activity Screening

Quinoxaline derivatives have been identified as potent inhibitors of various viruses, including RNA and DNA viruses, by targeting different stages of the viral life cycle.[17][18] The gold standard for quantifying the inhibition of viral replication is the plaque reduction assay.[19]

Experimental Protocol 3: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection in a cell monolayer.[20] A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.

Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.[18]

-

Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment and entry.

-

Compound Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the quinoxaline derivative. The semi-solid overlay prevents the random spread of progeny virus, localizing the infection to form discrete plaques.

-

Controls: Include an untreated virus control (no compound) and a positive control antiviral drug (e.g., Acyclovir for HSV).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[20]

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will stain, while the plaques (areas of dead cells) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 (the effective concentration that reduces the plaque number by 50%).

Data Presentation: Antiviral Activity of Representative Quinoxalines

| Compound ID | Virus | Assay | Activity Metric | Value | Reference |

| Compound 11 | Coxsackievirus B5 | Plaque Reduction | EC50 | 0.09 µM | [18] |

| Compound 12 | Coxsackievirus B5 | Plaque Reduction | EC50 | 0.06 µM | [18] |

| Grazoprevir | Hepatitis C Virus (HCV) | Subgenomic Replication | EC50 | Genotype-dependent | [18] |

| Compound 1 | Herpes Simplex Virus | Plaque Reduction | Plaque Reduction | 25% at 20 µg/mL | [18] |

This table showcases the high potency of specific quinoxaline derivatives against RNA viruses like Coxsackievirus B5.[18]

Part 6: Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The screening methodologies outlined in this guide—from initial high-throughput cytotoxicity assays to specific, mechanism-based evaluations like kinase inhibition and plaque reduction—provide a robust framework for identifying and characterizing the biological activities of new derivatives. The key to success lies not only in the rigorous application of these protocols but also in the intelligent use of the resulting data to inform structure-activity relationship studies. By understanding how chemical modifications impact biological function, researchers can rationally design the next generation of quinoxaline-based drugs with enhanced potency, selectivity, and clinical potential.

References

-

ResearchGate. (2025). Biological activity of quinoxaline derivatives. Available from: [Link]

-

Semantic Scholar. Biological Activity of Quinoxaline Derivatives. Available from: [Link]

-

Synthesis and biological activity of quinoxaline derivatives. (2024). Available from: [Link]

-

Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2738-2780. Available from: [Link]

-

de Oliveira, R. B., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PLoS ONE, 15(8), e0236923. Available from: [Link]

-

Carta, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available from: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

-

Sharma, P., et al. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Advanced Research, 38, 147-169. Available from: [Link]

-

Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2999. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Preprints.org. Available from: [Link]

-

Jaso, A., et al. (2005). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Archiv der Pharmazie, 338(4), 180-186. Available from: [Link]

-

Shi, L., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(34), 20959-20967. Available from: [Link]

-

Carta, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]

-

Chemical Communications (RSC Publishing). (2018). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Available from: [Link]

-

ResearchGate. Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Available from: [Link]

-

Creative Diagnostics. Plaque Reduction Assay. Available from: [Link]

-

Jusko, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. Available from: [Link]

-

Taylor & Francis Online. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Available from: [Link]

-

National Institutes of Health. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Available from: [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

-

ResearchGate. MTT assay (panel A), SRB assay (panel B), cell number (panel C) and.... Available from: [Link]

-

Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. Available from: [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available from: [Link]

-

National Center for Biotechnology Information. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available from: [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

-

ACS Publications. (1987). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Available from: [Link]

-

PubMed. (2007). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Available from: [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. Available from: [Link]

-

IBT Bioservices. Guide to In Vitro Antiviral Testing. Available from: [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial activity of certain novel quinoxalines. Available from: [Link]

-

ACS Publications. (1950). The Synthesis of Some Quinoxaline Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-depth Technical Guide to In Silico Docking Studies of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This technical guide provides a comprehensive, field-proven framework for conducting in silico molecular docking studies on a novel quinoxaline derivative, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. We will explore the rationale behind targeting key cancer-related proteins, detail a step-by-step protocol for computational docking, and discuss the interpretation of results. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities include antimicrobial, antiviral, and notably, anticancer properties.[4][5][6] The anticancer effects of many quinoxaline compounds are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., VEGFR, EGFR, PI3K) and topoisomerases.[1][7][8][9][10]

The subject of this guide, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, is a novel compound designed to leverage the established pharmacophore of the quinoxaline nucleus. The presence of the chloro and cyanoacetate moieties introduces unique electronic and steric properties that may enhance its binding affinity and selectivity for specific biological targets.

In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[11] This method allows for the rapid screening of virtual compound libraries and provides valuable insights into the molecular interactions driving ligand-protein recognition, thereby guiding the rational design and optimization of new drug candidates.[12][13]

This guide will present a hypothetical yet scientifically grounded in silico docking study of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate against Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Target Selection: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoxaline-based inhibitors of EGFR have been reported, providing a strong rationale for investigating our compound of interest against this target.[7]

Methodology: A Step-by-Step In Silico Docking Protocol

This section details a robust and reproducible protocol for the in silico docking of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate against EGFR using widely accepted and validated software tools.

Required Software

A suite of freely available and commercial software is recommended for this workflow:

-

Molecular Visualization: PyMOL or UCSF Chimera

-

Ligand Preparation: ChemDraw, Avogadro, or online tools like PubChem Sketcher

-

Docking Software: AutoDock Vina[12]

-

Protein Preparation: AutoDockTools[14]

-

Results Analysis: Discovery Studio Visualizer or LigPlot+

Experimental Workflow Diagram

Caption: Predicted key interactions between the ligand and EGFR active site.

Discussion and Future Directions

The in silico docking results provide a compelling hypothesis for the binding mode of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate to the EGFR kinase domain. The predicted binding affinity and the specific interactions identified can guide further experimental validation.

Self-Validating System

To ensure the trustworthiness of the docking protocol, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand back into the binding site of the protein. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), validates the docking parameters and scoring function. [13]

Causality Behind Experimental Choices

The choice of AutoDock Vina is based on its widespread use, validation in the scientific community, and its balance of speed and accuracy. [12]The selection of the PDB structure 2GS2 is strategic, as it provides a high-resolution view of the EGFR kinase domain in a relevant conformation for inhibitor binding.

Future Work

The insights gained from this in silico study should be used to inform the following experimental work:

-

Synthesis: Chemical synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate.

-

In Vitro Assays: Perform in vitro kinase assays to determine the IC50 value of the compound against EGFR.

-

Cell-Based Assays: Evaluate the antiproliferative activity of the compound in cancer cell lines that overexpress EGFR.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to establish a clear SAR and optimize its potency and selectivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico docking studies of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. By following the detailed protocol and applying the principles of scientific integrity, researchers can leverage computational docking to accelerate the discovery and development of novel anticancer agents. The hypothetical results presented herein provide a strong rationale for the further investigation of this promising quinoxaline derivative as a potential EGFR inhibitor.

References

- Barakat, K. H. (n.d.). Molecular Docking Tutorial.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- Center for Computational Structural Biology. (2024, November 14). DOCKING. The Scripps Research Institute.

- Bioinformatics Review. (2020, July 7).

-

Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2957. [Link]

-

Alam, M. S., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie, 356(11), e2300301. [Link]

-

Chen, H., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(6), 3466-3472. [Link]

-

Chaudhary, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 358-372. [Link]

-

Zayed, M. F., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(15), 4659. [Link]

-

El-Damasy, A. K., et al. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry, 46(31), 14763-14785. [Link]

-

El-Naggar, M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1250, 131845. [Link]

-

Sahu, P. K., & Singh, S. (2017). Software for molecular docking: a review. Journal of Applied Pharmaceutical Science, 7(1), 213-221. [Link]

- Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction [Video]. YouTube.

-

Shi, L., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 9(5), 2623-2629. [Link]

-

Abdel-Aziz, M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of General Chemistry, 92(3), 572-583. [Link]

-

Al-Ostath, A., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 40(21), 10712-10725. [Link]

-

Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-t[13][14][15]riazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.

-

Al-Abdullah, E. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4138. [Link]

-

Al-Omair, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]

- Google Patents. (2012).

-

Al-Salem, H. S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4683. [Link]

-

Youssef, A. M., et al. (2012). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. International Journal of Molecular Sciences, 13(7), 8593-8608. [Link]

-

Al-Ghorbani, M., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4381-4396. [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(4), 3466-3478. [Link]

- Kim, D. S., et al. (2012). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Journal of Cancer Research and Clinical Oncology, 138(6), 1035-1043.

- Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 4(7), 14-22.

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]

- 13. youtube.com [youtube.com]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. sites.ualberta.ca [sites.ualberta.ca]

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Assays for Quinoxaline-Based Compounds

Preamble: The Imperative for Rigorous Cytotoxicity Screening

Foundational Principles: Choosing the Right Cytotoxicity Endpoint

A cytotoxic event can manifest through various cellular insults, including compromised membrane integrity, metabolic shutdown, or lysosomal dysfunction. Consequently, no single assay can capture the entirety of a compound's cytotoxic profile.[3] The selection of an assay is a critical decision dictated by the anticipated mechanism of the quinoxaline compound and the specific cellular function one wishes to probe. A preliminary screening strategy should ideally employ assays that measure distinct cellular endpoints to provide a more comprehensive view of the compound's effects.[4]

The three pillars of preliminary cytotoxicity assessment, each targeting a different aspect of cellular health, are:

-

Metabolic Activity: Assays that measure the reductive capacity of a cell, often reflecting mitochondrial function.

-

Membrane Integrity: Assays that detect the leakage of intracellular components into the culture medium upon cell lysis.

-

Lysosomal Integrity: Assays that measure the ability of viable cells to sequester specific dyes within their lysosomes.

This guide will focus on the three most established, reliable, and accessible assays representing these pillars: the MTT, LDH, and Neutral Red uptake assays, respectively.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Measuring Membrane Mayhem: Lactate Dehydrogenase (LDH) Assay

The LDH assay operates on a fundamentally different principle than the MTT assay. Instead of measuring metabolic activity, it quantifies cell death by detecting the loss of plasma membrane integrity. [5]

Expertise: The Rationale of a Leaky Cell

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells. [6]A healthy cell with an intact plasma membrane will retain LDH within its cytoplasm. However, when a cell is damaged or undergoes lysis due to a cytotoxic agent, its membrane becomes permeable, and LDH is released into the surrounding culture medium. [7]The LDH assay measures the activity of this released enzyme in the supernatant. The amount of LDH detected is directly proportional to the number of lysed cells. [5]

Trustworthiness: Essential Controls for Accurate Interpretation

This assay requires several specific controls for accurate data interpretation:

-

Spontaneous LDH Release: Supernatant from untreated cells to measure baseline cell death.

-

Maximum LDH Release: Supernatant from cells treated with a lysis buffer to determine the total LDH content (100% cytotoxicity). [5]* Culture Medium Background: Medium alone to account for any LDH present in the serum. [5]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Set up additional wells for the maximum LDH release control.

-

Prepare Controls: 30-45 minutes before the end of the treatment incubation, add 1X Lysis Buffer to the maximum release control wells. [5]3. Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any cells or debris.

-

Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. [5]5. Reaction Mixture Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (this typically contains lactate, NAD+, and a tetrazolium salt). Add 50 µL of this working solution to each well containing the supernatant. [5]6. Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. [5]During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product. [7]7. Stop Reaction & Read Absorbance: Add 50 µL of Stop Solution (often a mild acid) to each well. [5]Measure the absorbance at 490 nm using a microplate reader. Use 680 nm as a reference wavelength to subtract background. [5]

Caption: Experimental workflow for the LDH cytotoxicity assay.

Lysosomal Vitality: The Neutral Red (NR) Uptake Assay

The Neutral Red assay provides another distinct measure of cell viability, focusing on the integrity and function of lysosomes. [8]

Expertise: The Logic of Lysosomal Sequestration

This assay is based on the ability of viable cells to actively transport and accumulate the supravital dye, Neutral Red, within their lysosomes. [8]The dye, a weak cationic molecule, penetrates cell membranes and concentrates in the acidic environment of the lysosomes, where it binds to the anionic matrix. [8][9]Cells with damaged or non-functional lysosomes, or those undergoing cell death, cannot retain the dye effectively. [10]The amount of dye extracted from the cells after a wash step is therefore proportional to the number of viable cells.

Trustworthiness: pH and Protocol Adherence

The NR assay's reliability hinges on careful pH control and consistent washing steps to remove extracellular dye. The extraction step must also be complete to ensure all sequestered dye is measured.

Experimental Protocol: Neutral Red Uptake Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

-

Dye Incubation: After the compound treatment period, remove the treatment medium. Add 100 µL of medium containing Neutral Red dye (typically 40-50 µg/mL) to each well.

-

Incubation: Incubate the plate for 2 hours at 37°C to allow for active uptake of the dye into the lysosomes of viable cells. [8]4. Dye Removal and Cell Washing: Carefully remove the dye-containing medium. Wash the cells gently with a wash buffer (e.g., PBS) to remove any unincorporated dye. This step is critical to reduce background signal.

-

Dye Extraction: Add 150 µL of a destain/extraction solution (typically a mixture of acid and ethanol, e.g., 1% acetic acid in 50% ethanol) to each well.

-

Solubilization and Measurement: Shake the plate for 10-15 minutes on a shaker to ensure complete extraction of the dye from the lysosomes. Measure the absorbance at approximately 540 nm.

Data Analysis and Interpretation: From Absorbance to IC₅₀

The raw output of these assays is absorbance data, which must be processed to determine the cytotoxicity of the quinoxaline compounds. [11]

Calculating Percentage Viability

For each compound concentration, the percentage of cell viability is calculated relative to the vehicle-treated control cells.

Formula for MTT and Neutral Red: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

Formula for LDH: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 % Viability = 100 - % Cytotoxicity

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to express a compound's cytotoxic potency. It represents the concentration of a drug that is required to inhibit a biological process (in this case, cell viability) by 50%. [12] To determine the IC₅₀, plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to fit the data and calculate the concentration that corresponds to 50% viability. A lower IC₅₀ value indicates a more potent compound. [12]

Data Presentation

A clear, tabular summary of the assay characteristics is essential for selecting the appropriate method.

| Feature | MTT Assay | LDH Assay | Neutral Red Assay |

| Principle | Metabolic Activity (Mitochondrial) [13] | Membrane Integrity (Cell Lysis) [5] | Lysosomal Integrity [9] |

| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) | Colorimetric (Extracted Dye) |

| Measures | Viable Cells | Dead/Lysed Cells | Viable Cells |

| Advantages | High-throughput, inexpensive, well-established [14] | Measures irreversible cell death, supernatant can be stored | Sensitive, distinct mechanism from MTT [8] |

| Limitations | Interference from reducing agents, reflects metabolic state not just viability [3] | Serum LDH can cause high background, may not detect early apoptosis [3] | Interference from compounds affecting lysosomal pH [3] |

Authoritative Grounding: Cell Line Selection

The choice of cell line is a critical parameter that can significantly influence the outcome of cytotoxicity studies. [4]It is imperative to select cell lines that are relevant to the intended therapeutic application of the quinoxaline compound. For anticancer drug screening, a panel of cancer cell lines from different tissues (e.g., breast, colon, lung) is often used. [1][15]It is also highly recommended to include a non-cancerous "normal" cell line (e.g., human fibroblasts) to assess the compound's selectivity index—its ability to kill cancer cells while sparing healthy cells. [1][16]

Conclusion

The preliminary assessment of cytotoxicity is a non-negotiable gateway in the development of quinoxaline-based therapeutics. By employing a multi-assay approach that probes different cellular vulnerabilities—metabolic, membrane, and lysosomal—researchers can build a more robust and nuanced understanding of their compound's biological effects. The detailed protocols and underlying scientific principles outlined in this guide provide a framework for generating reliable, reproducible, and meaningful data, paving the way for the next stages of drug discovery.

References

-

LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL . (n.d.). OZ Biosciences. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation . (n.d.). Roche. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods . (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Al-Ostath, S., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition . Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

In-vitro Cytotoxicity Assay of Quinoxalines . (2018). ResearchGate. Retrieved from [Link]

-

LDH cytotoxicity assay . (2018). protocols.io. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers . Molecules. Retrieved from [Link]

-

Astashkina, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models . MDPI. Retrieved from [Link]

-

Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI Bookshelf. Retrieved from [Link]

-

Jaso, A., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions . Frontiers in Microbiology. Retrieved from [Link]

-

Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity . Nature Protocols. Retrieved from [Link]

-

What cell line should I choose for citotoxicity assays? . (2023). ResearchGate. Retrieved from [Link]

-

Horie, N., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device . Oncology Letters. Retrieved from [Link]

-

A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method . (2021). PMC. Retrieved from [Link]

-

Lead compound and newly designed quinoxaline derivatives . (2022). ResearchGate. Retrieved from [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development . (2023). MDPI. Retrieved from [Link]

-

Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis . Cells. Retrieved from [Link]

-

Vidal, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy . MDPI. Retrieved from [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer . (2018). PMC. Retrieved from [Link]

-

Eytan, G. D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay . Journal of Visualized Experiments. Retrieved from [Link]

-

Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO) . (2021). ResearchGate. Retrieved from [Link]

-

Cytotoxicity Assays . (n.d.). BosterBio. Retrieved from [Link]

-

Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires . (2021). ACS Publications. Retrieved from [Link]

-

Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs . (2001). ResearchGate. Retrieved from [Link]

-

El-Sayed, N., et al. (2022). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents . Molecules. Retrieved from [Link]

-

Can anyone help me to find out the problems for MTT assay? . (2018). ResearchGate. Retrieved from [Link]

-

Cancer Cell Lines for Drug Discovery and Development . (2014). AACR Journals. Retrieved from [Link]

-

Neutral red uptake assay for the estimation of cell viability/cytotoxicity . (2008). ResearchGate. Retrieved from [Link]

-

Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO) . (2021). Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]

-

Neutral Red Uptake Assay . (n.d.). RE-Place. Retrieved from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery . (2024). SciELO. Retrieved from [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy . (2019). Royal Society of Chemistry. Retrieved from [Link]

-

Neutral Red Uptake . (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]

-

The Importance of IC50 Determination . (2022). Visikol. Retrieved from [Link]

-

Cell viability assay: Problems with MTT assay in the solubilization step . (2014). Stack Exchange. Retrieved from [Link]

-

Development of Drug-resistant Cell Lines for Experimental Procedures . (2023). JoVE. Retrieved from [Link]

-

Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests . (n.d.). The Future of Things. Retrieved from [Link]

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.com]

- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 11. opentrons.com [opentrons.com]

- 12. The Importance of IC50 Determination | Visikol [visikol.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes & Protocols: High-Throughput Screening Assays for Quinoxaline Compound Libraries

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are a focal point of extensive research in medicinal chemistry.[1][2][3] The versatile chemical nature of the quinoxaline ring system allows for extensive functionalization, leading to a wide spectrum of biological activities.[1][3] These compounds have demonstrated significant potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and antiprotozoal agents.[3][4][5] Several quinoxaline-based molecules have entered clinical trials or are approved drugs, such as the anticancer agent Erdafitinib, highlighting the therapeutic relevance of this scaffold.

The vast chemical space that can be explored through combinatorial synthesis of quinoxaline libraries necessitates robust and efficient screening methodologies to identify lead compounds.[6] High-Throughput Screening (HTS) provides the necessary platform to rapidly evaluate thousands of derivatives, transforming the slow, serial process of traditional pharmacology into a massively parallel discovery engine. This guide provides a detailed overview of the strategic considerations and practical protocols for designing and executing successful HTS campaigns for quinoxaline compound libraries.

Strategic Foundations of an HTS Campaign

Before embarking on a large-scale screen, a clear strategy must be defined. The fundamental choice lies between two distinct but complementary approaches: Target-Based Screening and Phenotypic Screening. The selection of one over the other is dictated by the program's goals, the level of understanding of the disease biology, and the nature of the quinoxaline library itself.

Causality of Choice: Target-Based vs. Phenotypic Screening

Target-Based Screening is a reductionist approach where compounds are tested for their ability to modulate a specific, isolated biological target, such as a purified enzyme or receptor.[7] This is the preferred method when a particular protein is known to be a critical driver of a disease. For instance, many quinoxaline derivatives have been designed as kinase inhibitors.[8] Screening a library against a specific kinase like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR-2) is a classic target-based approach.[5][8]

-

Advantages: Mechanistically straightforward, easier to establish structure-activity relationships (SAR), and amenable to highly robust biochemical assays.

-

Disadvantages: Requires a validated target, may miss compounds with novel mechanisms of action, and provides no information on cell permeability or off-target effects.

Phenotypic Screening , in contrast, involves testing compounds directly in a cellular or whole-organism model of a disease to find agents that produce a desired change in phenotype (e.g., inducing cancer cell death, inhibiting viral replication).[9] This approach is agnostic to the specific molecular target.

-

Advantages: Identifies biologically relevant compounds that are cell-permeable and active in a complex system, can uncover novel mechanisms and targets.

-

Disadvantages: Target deconvolution can be challenging and resource-intensive, and assays can be more variable than biochemical assays.

The following decision diagram illustrates the logical path for choosing a screening strategy.

Caption: Decision framework for selecting a screening strategy.

Assay Development and Validation: The Core of HTS

The success of any HTS campaign hinges on the quality of the assay. A well-developed assay is robust, reproducible, and sensitive enough to detect subtle compound activity. For quinoxaline libraries, assays are typically tailored to their known biological activities.

Common Assay Formats for Quinoxaline Libraries

| Assay Type | Target Activity | Principle & Technology | Advantages | Disadvantages |

| Cell Viability / Cytotoxicity | Anticancer, Antimicrobial | Measures metabolic activity or membrane integrity. Technologies include luminescence (ATP measurement, e.g., CellTiter-Glo®) or fluorescence (e.g., resazurin).[10] | Phenotypic, measures overall cellular effect, widely available kits. | Does not reveal mechanism of action, can be prone to compound interference. |

| Kinase Inhibition | Anticancer | Measures inhibition of a purified kinase. Technologies include AlphaScreen®, fluorescence polarization (FP), or bioluminescence-based ADP monitoring (ADP-Glo™).[11][12] | Target-specific, highly quantitative, low variability. | Requires purified, active enzyme; may not reflect cellular activity. |

| Antimicrobial Susceptibility | Antibacterial, Antifungal | Measures the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth using broth microdilution and a viability indicator.[13] | Gold standard for antimicrobial activity, physiologically relevant. | Slower endpoint (24-48h), requires sterile technique, can be complex to automate. |

| Viral Cytopathic Effect (CPE) Inhibition | Antiviral | Measures the ability of a compound to protect host cells from virus-induced death. Readout is typically cell viability (e.g., CellTiter-Glo®).[10] | Phenotypic, identifies compounds that inhibit any stage of viral replication. | Virus- and cell-line specific, requires BSL-2/3 facilities for pathogenic viruses. |

Mandatory Pre-Screening Validation: Ensuring Data Integrity

Before screening the full library, the chosen assay must be rigorously validated to ensure it can perform reliably in a high-throughput format (typically 384- or 1536-well plates). The key metric for this is the Z'-factor .

The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls. It is a measure of assay quality that is independent of the specific signal technology.

Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

-

σp and σn are the standard deviations of the positive and negative controls.

-

μp and μn are the means of the positive and negative controls.

| Z'-factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | A robust assay suitable for HTS.[9] |

| 0 to 0.5 | Acceptable | The assay is marginal and may require optimization. |

| < 0 | Unacceptable | The assay is not suitable for screening. |

An assay with a Z'-factor consistently above 0.5 demonstrates that the signal window is large enough and the variability is low enough to confidently distinguish hits from inactive compounds.[11][14]

Detailed HTS Protocols

The following protocols are provided as templates. Researchers must optimize concentrations, incubation times, and other parameters based on their specific cell lines, targets, and instrumentation.

Protocol 1: Cell-Based Anticancer Cytotoxicity Assay (Luminescence)

This protocol is designed to identify quinoxaline compounds that reduce the viability of cancer cells, a common phenotypic screen.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline compound library (10 mM in DMSO)

-

Positive Control (e.g., Staurosporine, 10 µM)

-

Negative Control (0.1% DMSO)

-

CellTiter-Glo® Reagent (Promega)

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Step-by-Step Methodology:

-

Cell Seeding: Suspend cancer cells in culture medium and dispense 40 µL per well into a 384-well plate at a pre-determined optimal density (e.g., 2,500 cells/well).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

Compound Addition:

-

Using an acoustic liquid handler or pin tool, transfer ~40 nL of compound from the library source plate to the assay plate. Final compound concentration should be ~10 µM.

-

Add positive control (Staurosporine) and negative control (DMSO) to designated wells.

-

-

Treatment Incubation: Incubate the assay plate for 48-72 hours at 37°C, 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Signal Development:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 40 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read luminescence on a plate reader.

Protocol 2: Biochemical Kinase Inhibition Assay (AlphaScreen)

This protocol describes a target-based assay to identify quinoxaline inhibitors of a specific protein kinase.

Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. A donor bead captures one binding partner (e.g., biotinylated substrate) and an acceptor bead captures the other (e.g., antibody recognizing phosphorylated substrate). When in close proximity, excitation of the donor bead results in a singlet oxygen transfer to the acceptor bead, which then emits light. Kinase inhibition prevents this proximity, leading to a loss of signal.[11]

Materials:

-

Purified, active kinase (e.g., VEGFR-2)

-

Biotinylated peptide substrate

-

Phospho-specific antibody (e.g., anti-phospho-tyrosine)

-

Streptavidin-coated Donor beads and Protein A-coated Acceptor beads (PerkinElmer)

-

ATP

-

Assay Buffer (containing MgCl₂, DTT)

-

Quinoxaline compound library

-

Positive Control (known inhibitor, e.g., Sunitinib)

-

384-well ProxiPlates (PerkinElmer)

-

AlphaScreen-capable plate reader

Step-by-Step Methodology:

-

Compound Plating: Add 50 nL of quinoxaline compounds and controls to the wells of a 384-well plate.

-

Kinase Reaction:

-

Add 5 µL of a 2X kinase/substrate solution (containing the kinase and biotinylated peptide in assay buffer) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution.

-

Incubate for 60 minutes at room temperature to allow phosphorylation.

-

-

Detection:

-

Add 5 µL of a stop/detection buffer containing EDTA (to stop the reaction), the phospho-specific antibody, and the Protein A-coated Acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of Streptavidin-coated Donor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen reader. A decrease in signal indicates kinase inhibition.

HTS Workflow: From Primary Screen to Validated Hit

A successful HTS campaign is a multi-step process designed to eliminate false positives and progressively increase confidence in the identified "hits".

Caption: A typical HTS workflow for hit validation.

Data Analysis and Hit Prioritization:

-

Primary Hit Selection: Compounds that show activity beyond a defined threshold (e.g., >3 standard deviations from the mean of the negative controls, or >50% inhibition) are selected as primary hits.

-

Confirmation: Hits are re-tested from freshly prepared samples to eliminate errors from library plating or compound degradation.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This step is critical for ranking compounds and establishing an initial SAR.[7]

-

Counter-Screening: It is essential to run counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[15]

-

Hit Validation: The final step involves using orthogonal assays to confirm the mechanism of action.[15] For a target-based screen, this could involve biophysical methods like Surface Plasmon Resonance (SPR) to confirm direct binding to the target protein. For a phenotypic screen, this may involve initial mechanism-of-action studies.

Conclusion and Future Directions